2-(methylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole
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Overview
Description
2-(methylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of this compound is related to the delivery of mRNA to the spleen . The spleen is a key target for mRNA delivery, which has led to the development of specialized lipid nanoparticles (LNPs) to enhance spleen-selective transfection efficiency .
Mode of Action
The compound, being an imidazole-containing ionizable lipid (IMIL), shows a significant preference for mRNA delivery to the spleen and exhibits exceptional transfection efficiency . The structure of the IMIL is optimized through a multidimensional IMIL library containing multiple heads, tails, and linkers .
Pharmacokinetics
Its role in mrna delivery to the spleen suggests it may have a significant distribution in this organ .
Result of Action
The compound achieves a remarkable 98% proportion of splenic transfection . This suggests that it can effectively deliver mRNA to the spleen, potentially influencing the expression of specific genes within this organ.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the nitrobenzyl group: The benzimidazole core can be alkylated with 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the methylsulfonyl group: The final step involves the sulfonylation of the benzimidazole derivative with methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: Formation of 2-(methylsulfonyl)-1-(3-aminobenzyl)-1H-benzo[d]imidazole.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
2-(methylsulfonyl)-1-benzyl-1H-benzo[d]imidazole: Lacks the nitro group, which may affect its biological activity.
2-(methylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole: Similar structure but with the nitro group in a different position, which may influence its reactivity and applications.
Uniqueness
2-(methylsulfonyl)-1-(3-nitrobenzyl)-1H-benzo[d]imidazole is unique due to the specific positioning of the nitro and methylsulfonyl groups, which can significantly impact its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methylsulfonyl-1-[(3-nitrophenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-23(21,22)15-16-13-7-2-3-8-14(13)17(15)10-11-5-4-6-12(9-11)18(19)20/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRMVNYCGKKPOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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